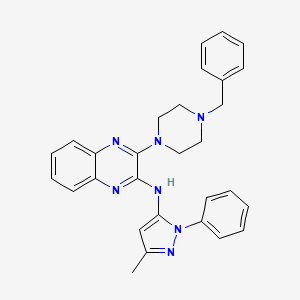![molecular formula C24H32N2O4S B12133219 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B12133219.png)
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a complex organic compound with the following chemical formula:
- It belongs to the class of benzothiophene derivatives and contains a dimethylamino group, a thiophene ring, and a phenoxyacetamide moiety.
- This compound exhibits interesting pharmacological properties and has applications in various fields.
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide: C22H23ClN2O3S2
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with 1,1-dioxidotetrahydrothiophen-3-ylamine, followed by acylation with 2-(2,4,6-trimethylphenoxy)acetyl chloride.
Reaction Conditions: These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and acid catalysts.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but common products include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Biology: Investigations focus on its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Industry: Its use in materials science, catalysis, or organic synthesis is explored.
Wirkmechanismus
- The exact mechanism remains an active area of research.
Targets: It likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate the pathways affected by this compound.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of a benzothiophene core, dimethylamino group, and phenoxyacetamide side chain sets it apart.
Similar Compounds: Other benzothiophene derivatives, such as related amides or sulfonamides, may share some features
Remember that this compound’s potential applications and mechanisms are still being explored, and further research will enhance our understanding
Eigenschaften
Molekularformel |
C24H32N2O4S |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H32N2O4S/c1-17-12-18(2)24(19(3)13-17)30-15-23(27)26(22-10-11-31(28,29)16-22)14-20-6-8-21(9-7-20)25(4)5/h6-9,12-13,22H,10-11,14-16H2,1-5H3 |
InChI-Schlüssel |
VCXZUUPTIJZFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133139.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12133161.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2-methylpropanamide](/img/structure/B12133166.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12133172.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12133176.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12133184.png)
![6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12133186.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12133191.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12133195.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12133207.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133209.png)
